molecular formula C20H17ClN2O3 B11157681 6-[5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-5-hydroxy-4,7-dimethyl-2H-chromen-2-one

6-[5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-5-hydroxy-4,7-dimethyl-2H-chromen-2-one

Cat. No.: B11157681
M. Wt: 368.8 g/mol
InChI Key: DNIDQDPWWHGYJG-UHFFFAOYSA-N
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Description

6-[5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-5-hydroxy-4,7-dimethyl-2H-chromen-2-one is a complex organic compound that features a unique combination of a chromenone core, a pyrazole ring, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-5-hydroxy-4,7-dimethyl-2H-chromen-2-one typically involves multi-step organic reactions. The process begins with the preparation of the chromenone core, followed by the introduction of the pyrazole ring and the chlorophenyl group. Common reagents used in these reactions include aldehydes, hydrazines, and chlorobenzene derivatives. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial production typically emphasizes the optimization of reaction conditions to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

6-[5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-5-hydroxy-4,7-dimethyl-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can undergo reduction reactions to modify the pyrazole ring or the chromenone core.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while nucleophilic substitution of the chlorophenyl group may introduce various functional groups.

Scientific Research Applications

6-[5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-5-hydroxy-4,7-dimethyl-2H-chromen-2-one has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Researchers investigate its potential as a therapeutic agent for various diseases.

    Industry: The compound is explored for its use in material science, particularly in the development of new polymers and coatings.

Mechanism of Action

The mechanism of action of 6-[5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-5-hydroxy-4,7-dimethyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-5-hydroxy-4,7-dimethyl-2H-chromen-2-one is unique due to its combination of structural features, which confer distinct chemical and biological properties. Its chromenone core, pyrazole ring, and chlorophenyl group contribute to its versatility and potential for various applications.

Properties

Molecular Formula

C20H17ClN2O3

Molecular Weight

368.8 g/mol

IUPAC Name

6-[5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-5-hydroxy-4,7-dimethylchromen-2-one

InChI

InChI=1S/C20H17ClN2O3/c1-10-7-16-19(11(2)8-17(24)26-16)20(25)18(10)15-9-14(22-23-15)12-3-5-13(21)6-4-12/h3-8,14,22,25H,9H2,1-2H3

InChI Key

DNIDQDPWWHGYJG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=CC(=O)O2)C)C(=C1C3=NNC(C3)C4=CC=C(C=C4)Cl)O

Origin of Product

United States

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